(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine
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Overview
Description
(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine is an organic compound that features a tert-butyldimethylsilyl group attached to a butanamine backbone. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity patterns.
Scientific Research Applications
(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine is used in various fields of scientific research:
Chemistry: As a protecting group for alcohols and amines in organic synthesis.
Biology: In the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and is often used in chemical transformations .
Mode of Action
The compound, being a tert-butyl ester, finds large applications in synthetic organic chemistry . It is often used as a protecting group, introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Biochemical Pathways
The tert-butyl group, part of this compound, is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group, a component of this compound, is known to be easily deprotected by employing a catalytic amount of acetyl chloride in dry methanol, suggesting potential implications for the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The tert-butyl group, part of this compound, is known to increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Action Environment
The action environment of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine can influence its action, efficacy, and stability. For instance, the use of flow microreactor systems has been shown to provide a more efficient, versatile, and sustainable process for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Safety and Hazards
Future Directions
The use of the TBDMS group as a protecting group for alcohols continues to be an area of interest in organic synthesis . Future research may focus on developing new methods for the silylation and deprotection reactions, as well as exploring the use of the TBDMS group in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine typically involves the protection of the hydroxyl group in (S)-2-butanol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The protected alcohol is then converted to the corresponding amine through a series of steps including oxidation to the aldehyde, followed by reductive amination.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
- Oximes, nitroso derivatives, primary amines, and various substituted derivatives depending on the reaction conditions.
Comparison with Similar Compounds
- (S)-1-(tert-Butyldimethylsilyloxy)-2-propanamine
- (S)-1-(tert-Butyldimethylsilyloxy)-3-butanamine
- (S)-1-(tert-Butyldimethylsilyloxy)-2-pentanamine
Comparison: (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine is unique due to its specific structural configuration and the presence of the tert-butyldimethylsilyl group. This provides distinct reactivity patterns and makes it particularly useful in selective protection and deprotection strategies in organic synthesis. Compared to similar compounds, it offers a balance of steric protection and reactivity, making it versatile for various applications.
Properties
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9H,7-8,11H2,1-6H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCJQVABVSLUJB-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[Si](C)(C)C(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO[Si](C)(C)C(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582041 |
Source
|
Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157555-74-3 |
Source
|
Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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